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Compound of Interest

Compound Name: EAI001

Cat. No.: B607251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fourth-generation allosteric EGFR inhibitor,

EAI001, with the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib.

The focus is on their preclinical efficacy, mechanisms of action, and the experimental data

supporting their distinct profiles.

Introduction
Gefitinib and erlotinib have long been standard-of-care treatments for non-small cell lung

cancer (NSCLC) patients harboring activating mutations in the epidermal growth factor receptor

(EGFR), such as exon 19 deletions and the L858R point mutation. However, the efficacy of

these reversible, ATP-competitive inhibitors is often limited by the development of acquired

resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in the

EGFR kinase domain.[1][2] EAI001 is a novel, potent, and selective allosteric inhibitor of

mutant EGFR, designed to overcome this resistance mechanism.[3][4]
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of the three

inhibitors against various forms of the EGFR kinase. These values are critical for understanding

the potency and selectivity of each compound.

EGFR Status EAI001 IC50 (µM) Gefitinib IC50 (µM) Erlotinib IC50 (µM)

Wild-Type (WT) > 50[5] ~0.033[6] ~0.002[7]

L858R (Sensitizing

Mutation)
0.75[5] ~0.04[8][9] ~0.002[7]

Exon 19 Deletion

(Sensitizing Mutation)
Data not available ~0.02[7] Data not available

L858R/T790M

(Resistant Mutation)
0.024[3][5] >10[7] Data not available

Note: IC50 values can vary between different studies and experimental conditions.

Mechanisms of Action
Gefitinib and Erlotinib: These first-generation inhibitors are reversible, ATP-competitive

inhibitors of the EGFR tyrosine kinase.[10] They bind to the ATP-binding pocket of the EGFR

kinase domain, preventing the autophosphorylation and activation of downstream signaling

pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial

for cell proliferation and survival.[7]

EAI001: In contrast, EAI001 is a non-ATP-competitive, allosteric inhibitor that specifically

targets mutant forms of EGFR.[5][11] It binds to a distinct pocket created by the conformational

changes induced by the activating and resistance mutations, particularly T790M.[11] This

allosteric binding locks the kinase in an inactive conformation, preventing its function even in

the presence of high ATP concentrations, which is a key reason for the reduced efficacy of

ATP-competitive inhibitors against the T790M mutant.[1][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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